molecular formula C19H22N2O B5870902 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](PHENYL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B5870902
M. Wt: 294.4 g/mol
InChI Key: MYUZZBBRVSQVSH-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)piperazinomethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dimethylphenyl)piperazinomethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 4-(2,3-Dimethylphenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding to alpha1-adrenergic receptors, which are involved in numerous physiological processes .

Medicine: In medicine, 4-(2,3-Dimethylphenyl)piperazinomethanone and its derivatives are being explored for their anticancer properties. Studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a valuable component in industrial applications .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)piperazinomethanone involves its interaction with specific molecular targets, such as GABA receptors and alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. For example, its binding to GABA receptors can result in the hyperpolarization of nerve endings, causing flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Uniqueness: What sets 4-(2,3-Dimethylphenyl)piperazinomethanone apart is its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity for certain receptors. This unique structure allows for the development of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-7-6-10-18(16(15)2)20-11-13-21(14-12-20)19(22)17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUZZBBRVSQVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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